Chiral Discrimination: (4S) vs (4R) Enantiomer Purity and Vendor Exclusivity
Both the (4S)‑HCl salt (CAS 2565794‑06‑9) and the (4R)‑HCl salt (CAS 2679950‑67‑3) are commercially available at ≥95% purity (HPLC) [REFS‑1][REFS‑2]. However, the (4S) enantiomer is listed by fewer independent suppliers and frequently commands a higher catalog price (e.g., €215/100 mg vs ~€120/100 mg for the (4R) enantiomer), reflecting a narrower synthetic route and lower inventory turnover. This scarcity and cost differential constitute a quantifiable procurement factor when chirality‑driven lead optimization demands the (4S) antipode.
| Evidence Dimension | Enantiomeric purity and commercial availability |
|---|---|
| Target Compound Data | (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, CAS 2565794‑06‑9, purity ≥95% (HPLC), catalog price ~€215/100 mg |
| Comparator Or Baseline | (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, CAS 2679950‑67‑3, purity ≥95% (HPLC), catalog price ~€120/100 mg |
| Quantified Difference | Comparable nominal purity; (4S) enantiomer is ∼1.8‑fold more expensive and listed by fewer vendors, indicating specialized supply conditions. |
| Conditions | Vendor catalog specifications (e.g., CymitQuimica, AKSci, Leyan) |
Why This Matters
When a chiral drug candidate requires the (4S) configuration, the (4R) enantiomer is procurably invalid; the price and availability gap informs budget planning and supply‑chain risk.
